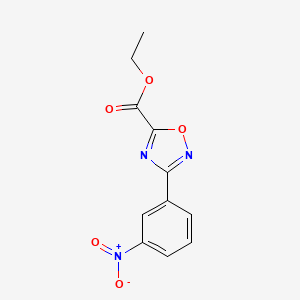

Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-nitrophenyl group at position 3 and an ethyl ester at position 3.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQEKYNRDLEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-(3-nitrophenyl)-2-cyanoacrylate with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Hydrazinolysis is particularly significant for generating bioactive intermediates.

Key Findings :

-

Hydrazinolysis forms hydrazides critical for synthesizing triazole and oxadiazole derivatives (e.g., antimicrobial agents) .

-

Alkaline hydrolysis produces carboxylic acids for further functionalization (e.g., amide coupling).

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitutions, particularly at the C-5 position, due to electron withdrawal by the nitrophenyl group.

Key Findings :

-

Substitution with sulfur nucleophiles enhances bioactivity (e.g., kinase inhibition) .

-

Amino derivatives serve as intermediates for heterocyclic fused systems .

Reduction of the Nitro Group

The nitro group on the phenyl ring can be selectively reduced to an amine under catalytic hydrogenation.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 4 hrs | Ethyl 3-(3-aminophenyl)-1,2,4-oxadiazole-5-carboxylate | 90% |

Key Findings :

-

The resulting amine enables conjugation with biomolecules or electrophiles for drug discovery .

-

Stability of the oxadiazole ring under hydrogenation conditions confirms its robustness .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions, the oxadiazole ring undergoes cleavage to form nitriles or amides.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (conc.), reflux, 24 hrs | 3-Nitrobenzonitrile + ethyl glyoxylate | 42% | |

| Polyphosphoric acid, 140°C | Fused quinazolinone derivatives | 55% |

Key Findings :

Cross-Coupling Reactions

The nitrophenyl group participates in Suzuki-Miyaura couplings for aryl diversification.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Ethyl 3-(3-(biphenyl-4-yl)-1,2,4-oxadiazole-5-carboxylate | 76% |

Key Findings :

Comparative Reactivity with Analogues

The 3-nitrophenyl substituent significantly alters reactivity compared to other oxadiazole derivatives:

| Compound | Reactivity Difference | Reference |

|---|---|---|

| Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | Lower electrophilicity due to para-nitro orientation | |

| Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate | Enhanced hydrolytic stability |

Mechanistic Insights

Scientific Research Applications

Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound featuring a five-membered oxadiazole ring, incorporating two nitrogen atoms and one oxygen atom, along with a carboxylate ester and a nitrophenyl substituent. This structural arrangement contributes to its chemical reactivity and biological activity, making it a subject of research in diverse scientific domains.

Applications

Studies on this compound have focused on its interactions with biological molecules. Its ability to form reactive intermediates allows it to modulate the activity of enzymes and receptors. This interaction mechanism is crucial for understanding its potential therapeutic effects and optimizing its design for specific applications.

- Antimicrobial and anticancer properties Research indicates that this compound may exhibit antimicrobial and anticancer properties due to its ability to interact with various biological targets. The nitrophenyl group can form reactive intermediates that may modulate enzyme activities or cellular processes.

- Enzyme and receptor modulation Its ability to form reactive intermediates allows it to modulate the activity of enzymes and receptors. This interaction mechanism is crucial for understanding its potential therapeutic effects and optimizing its design for specific applications.

Comparable Compounds

This compound shares structural similarities with other oxadiazole derivatives. The uniqueness of this compound lies in its specific arrangement of functional groups that influence its chemical behavior and biological interactions differently compared to these similar compounds.

| Compound Name | Unique Features |

|---|---|

| Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | Different oxadiazole ring structure; potential uses in dye synthesis. |

| Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | Variation in nitrophenyl position; different biological activity profile. |

| Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole | Similar core structure but different substituents affecting reactivity. |

Mechanism of Action

The mechanism of action of Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can engage in coordination with metal ions or other functional groups. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Electronic Effects: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing substituent compared to Cl or CF₃, which may enhance electrophilic reactivity in substitution reactions .

- Lipophilicity : Aliphatic substituents (e.g., tert-butyl) increase lipophilicity, while polar groups (e.g., OCH₃) improve aqueous solubility .

- Steric Effects : Bulky groups like tert-butyl or cyclopentyl () may hinder interactions in biological systems compared to planar aromatic substituents .

Biological Activity

Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound with the molecular formula CHNO, has garnered significant attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound features an oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the cyclization of ethyl 3-(3-nitrophenyl)-2-cyanoacrylate with hydrazine hydrate under acidic conditions, often in solvents like ethanol or acetic acid . The presence of a nitrophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring may coordinate with metal ions or other functional groups. These interactions can modulate various biological pathways, including apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). In vitro evaluations demonstrated that certain analogs had IC values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

Table 1 summarizes the IC values for various derivatives against different cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Derivative A | PANC-1 | 2.41 |

| Derivative B | SK-MEL-2 | 0.75 |

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity. Notably, the introduction of electron-withdrawing groups (EWG) at specific positions on the aromatic ring has been shown to increase potency .

Anticonvulsant Activity

In addition to anticancer properties, some studies have explored the anticonvulsant potential of oxadiazole derivatives. Research indicates that certain synthesized compounds exhibit significant anticonvulsant activity in animal models, suggesting a broader therapeutic application for oxadiazole-containing compounds .

Study on Apoptosis Induction

A study conducted on MCF-7 cells revealed that treatment with this compound led to increased expression of p53 and cleavage of caspase-3. These changes are indicative of apoptosis induction, highlighting the compound's potential role in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. The results showed strong hydrophobic interactions between the compound's aromatic rings and key amino acids in target proteins, similar to established drugs like Tamoxifen . This suggests that further structural modifications could yield more effective therapeutics.

Q & A

Q. What are the critical considerations for synthesizing Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves coupling reactions between nitrophenyl precursors and oxadiazole intermediates. For example, analogous oxadiazole derivatives are synthesized via cyclization of carboxylic acid derivatives with hydroxylamine, followed by esterification (e.g., ethyl ester formation under acidic or basic conditions). Key steps include controlling reaction temperature (e.g., 0–80°C for intermediates) and purification via silica gel chromatography (eluent ratios such as PE/EtOAc = 1:1) . Nitrophenyl substitution requires careful monitoring to avoid over-nitration or side reactions.

Q. How is the compound characterized to confirm its structural integrity?

Characterization methods include:

- NMR spectroscopy : To verify the nitrophenyl group’s aromatic protons and oxadiazole ring protons.

- LC-MS : For molecular ion confirmation (e.g., [M+H]+ at m/z 265.2, theoretical for C11H9N3O5).

- Elemental analysis : To validate %C, %H, and %N against theoretical values (e.g., C: 50.19%, H: 3.45%, N: 15.96%) .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1740 cm⁻¹ (ester C=O stretch).

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. Stability tests indicate degradation under strong UV light or prolonged exposure to oxidizing agents. Storage recommendations include airtight containers at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the nitro group’s position (meta vs. para) influence electronic properties and reactivity?

The meta-nitrophenyl group introduces strong electron-withdrawing effects, altering the oxadiazole ring’s electron density. Comparative studies with para-substituted analogs (e.g., 4-nitrophenyl or 4-bromophenyl derivatives) show differences in dipole moments and Hammett substituent constants (σₘ = 1.43 for nitro). These properties impact reactivity in nucleophilic substitution or catalytic coupling reactions . Computational modeling (DFT) can further predict charge distribution and reaction sites.

Q. What strategies resolve contradictory data in biological activity studies?

Discrepancies in antimicrobial or anticancer activity reports may arise from:

- Purity variations : Impurities from incomplete purification (e.g., residual nitrophenol) can skew results. Validate purity via HPLC (>95%) .

- Assay conditions : Adjusting pH (e.g., nitro group’s protonation state) or solvent (DMSO concentration ≤1% v/v) improves reproducibility.

- Structural analogs : Compare with 3-(3-methoxyphenyl) or 3-(4-trifluoromethylphenyl) derivatives to isolate nitro-specific effects .

Q. How can computational methods guide the design of derivatives for drug discovery?

- Molecular docking : Screen against target proteins (e.g., kinases) using the nitro group’s hydrogen-bonding capacity.

- ADMET prediction : LogP values (~2.1) suggest moderate blood-brain barrier penetration, while nitro groups may raise toxicity flags (e.g., mutagenicity).

- QSAR models : Correlate substituent electronic parameters (σ, π) with observed IC₅₀ values .

Methodological Challenges

Q. What are the optimal conditions for scaling up synthesis without compromising yield?

- Catalyst optimization : Use Pd/C or CuI for coupling reactions to reduce byproducts.

- Solvent selection : Ethanol or THF balances cost and reaction efficiency.

- Process control : In-line FTIR monitors intermediate formation (e.g., oxadiazole ring closure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.